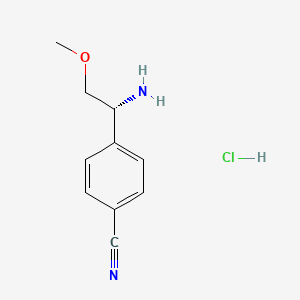

(R)-4-(1-Amino-2-methoxyethyl)benzonitrile hydrochloride

Description

(R)-4-(1-Amino-2-methoxyethyl)benzonitrile hydrochloride (CAS: 2061996-79-8) is a chiral organic compound with the molecular formula C₁₀H₁₃ClN₂O and a molecular weight of 212.68 g/mol . Its structure comprises a benzonitrile core substituted with a 1-amino-2-methoxyethyl group at the para position, stabilized as a hydrochloride salt. Key features include:

- Stereochemistry: The (R)-configuration at the chiral center influences its biological activity and interaction with enantioselective targets.

- Functional Groups: The methoxyethylamine side chain enhances hydrophilicity, while the benzonitrile group facilitates hydrogen bonding and π-π interactions.

- Physicochemical Properties: The hydrochloride salt improves aqueous solubility, critical for pharmaceutical formulations. Storage under inert atmosphere (e.g., argon) is recommended to prevent degradation .

Properties

IUPAC Name |

4-[(1R)-1-amino-2-methoxyethyl]benzonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O.ClH/c1-13-7-10(12)9-4-2-8(6-11)3-5-9;/h2-5,10H,7,12H2,1H3;1H/t10-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQLLQEIKDNXXON-PPHPATTJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C1=CC=C(C=C1)C#N)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@@H](C1=CC=C(C=C1)C#N)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2061996-79-8 | |

| Record name | Benzonitrile, 4-[(1R)-1-amino-2-methoxyethyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2061996-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(1-Amino-2-methoxyethyl)benzonitrile hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the benzonitrile moiety: This can be achieved through electrophilic aromatic substitution reactions, where a suitable aromatic compound is treated with a nitrile group donor under acidic conditions.

Introduction of the amino group: The amino group can be introduced via reductive amination, where a suitable aldehyde or ketone is reacted with an amine in the presence of a reducing agent.

Methoxylation: The methoxy group can be introduced through methylation reactions, typically using methyl iodide or dimethyl sulfate as methylating agents.

Industrial Production Methods

Industrial production of ®-4-(1-Amino-2-methoxyethyl)benzonitrile hydrochloride often involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

®-4-(1-Amino-2-methoxyethyl)benzonitrile hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Electrophilic reagents like bromine or chlorinating agents are used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

®-4-(1-Amino-2-methoxyethyl)benzonitrile hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-4-(1-Amino-2-methoxyethyl)benzonitrile hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of (R)-4-(1-Amino-2-methoxyethyl)benzonitrile hydrochloride with analogous benzonitrile derivatives, highlighting structural, functional, and application-based differences.

Structural and Functional Comparisons

Key Observations:

Substituent Diversity: The target compound’s methoxyethylamine group distinguishes it from simpler analogs like 4-(aminomethyl)benzonitrile HCl (aminomethyl substituent) and (R)-4-(1-aminoethyl)benzonitrile HCl (lacking methoxy) . The pyrrolidinyl substituent in (r)-4-(Pyrrolidin-2-yl)benzonitrile HCl introduces a cyclic amine, altering steric and electronic properties compared to the linear methoxyethyl chain .

Stereochemical Impact: The (R)-configuration in the target compound and (R)-4-(1-aminoethyl)benzonitrile HCl is critical for enantioselective interactions, whereas 4-(aminomethyl)benzonitrile HCl lacks chirality .

Solubility and Stability: The hydrochloride salt form enhances solubility across all compounds. However, the methoxy group in the target compound may further improve hydrophilicity compared to non-polar substituents like pyrrolidinyl .

Biological Activity

(R)-4-(1-Amino-2-methoxyethyl)benzonitrile hydrochloride is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanism of action, structure-activity relationships (SAR), and relevant case studies.

- Chemical Formula : CHClN

- Molecular Weight : 188.66 g/mol

- CAS Number : 53484871

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of amino and methoxy groups facilitates hydrogen bonding and electrostatic interactions, which modulate the activity of these targets. This compound is particularly noted for its role in influencing various biochemical pathways, contributing to its therapeutic potential in different diseases .

Biological Activities

The compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies indicate that this compound has significant antibacterial and antifungal properties. It has shown effectiveness against various pathogens, including Staphylococcus aureus and Candida albicans.

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, demonstrating potential in reducing inflammation markers in vitro and in vivo.

- Antitumor Activity : Preliminary research suggests that this compound may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation .

Structure-Activity Relationships (SAR)

The SAR studies of this compound reveal that modifications to the molecular structure can significantly impact its biological activity. For instance:

- Substituting different functional groups on the benzene ring can enhance binding affinity to target proteins.

- The introduction of polar residues has been shown to improve solubility and bioavailability, which are critical for therapeutic efficacy .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various compounds, this compound exhibited notable activity against C. albicans with an EC value of 12 μg/mL, outperforming some standard antifungal agents .

Case Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory effects revealed that treatment with this compound resulted in a significant reduction in pro-inflammatory cytokines in a murine model of inflammation. This suggests its potential use as an anti-inflammatory agent .

Data Summary Table

Q & A

Q. Basic

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in DMSO-d₆ can resolve the benzonitrile aromatic protons (δ 7.6–8.1 ppm), methoxy group (δ 3.3 ppm), and amine protons (δ 2.8–3.1 ppm).

- Mass Spectrometry (MS) : High-resolution ESI-MS should confirm the molecular ion peak at m/z corresponding to [C₁₀H₁₁N₂O]⁺ (calculated for free base: 175.0871) and HCl adduct.

- X-ray Crystallography : Single-crystal analysis provides definitive proof of stereochemistry and hydrogen-bonding networks, as demonstrated in related benzodiazepine hydrochloride structures .

What strategies can mitigate solubility challenges during in vitro assays for this compound?

Advanced

The hydrochloride salt’s poor aqueous solubility (common in benzonitrile derivatives ) can be addressed via:

- Co-solvent Systems : Use DMSO:water (10:90) or PEG-400:water (20:80) to enhance dissolution.

- pH Adjustment : Buffered solutions (pH 4–5) improve protonation of the amine group, increasing solubility.

- Nanoparticle Formulation : Encapsulation in PLGA nanoparticles (100–200 nm) using solvent evaporation techniques enhances bioavailability for cellular uptake studies .

How do variations in reaction solvents influence the yield of this compound synthesis?

Advanced

Solvent polarity directly impacts reaction efficiency. For example:

- Ethanol/Water (1:1) : Achieves 70–75% yield in reductive amination by balancing solubility and reducing agent activity (NaBH₃CN).

- Tetrahydrofuran (THF) : Lower yields (50–55%) due to poor intermediate stabilization.

- Methanol : Faster reaction kinetics but risks over-reduction of the nitrile group.

Optimize solvent choice using Design of Experiments (DoE) to model interactions between temperature, solvent polarity, and stoichiometry .

What intermolecular interactions dominate the crystal packing of this compound, and how can they be analyzed?

Advanced

X-ray diffraction studies of analogous hydrochlorides (e.g., rilpivirine HCl) reveal:

- Hydrogen Bonds : N–H⋯Cl⁻ between the protonated amine and chloride ion (distance ~2.1 Å).

- π-π Stacking : Between aromatic benzonitrile rings (3.5–4.0 Å separation).

- Van der Waals Interactions : Methoxyethyl chains align via hydrophobic packing.

Use Hirshfeld surface analysis to quantify interaction contributions and density functional theory (DFT) to model energetics, as applied in benzodiazepine hydrochloride studies .

How can researchers validate the stability of this compound under varying storage conditions?

Q. Advanced

- Forced Degradation Studies : Expose the compound to heat (60°C), humidity (75% RH), and UV light (254 nm) for 14 days. Monitor degradation via HPLC for new peaks (e.g., hydrolysis of nitrile to amide).

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td >200°C expected).

- Long-Term Stability : Store at -20°C under nitrogen; assess purity monthly for 12 months. Stability data should align with ICH guidelines Q1A(R2) .

What role does the benzonitrile moiety play in the compound’s biological activity?

Advanced

The nitrile group enhances binding affinity to target proteins (e.g., kinase enzymes) through:

- Dipole-Dipole Interactions : With backbone carbonyls in catalytic sites.

- Metabolic Stability : Resistance to oxidative degradation compared to ester or amide groups.

Validate via molecular docking (AutoDock Vina) and site-directed mutagenesis of key residues (e.g., Tyr-342 in HIV-1 reverse transcriptase for rilpivirine analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.